molecular formula C12H11N3 B11903035 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine

Cat. No.: B11903035
M. Wt: 197.24 g/mol
InChI Key: IIHCEIBZMULAAC-UHFFFAOYSA-N
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Description

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is a heterocyclic compound that features a fused naphthalene and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-naphthylamine with a suitable aldehyde or ketone under acidic or basic conditions to form the imidazole ring. The reaction conditions often include the use of catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, such as the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-methyl-3H-benzo[e]benzimidazol-6-amine

InChI

InChI=1S/C12H11N3/c1-7-14-11-6-5-8-9(12(11)15-7)3-2-4-10(8)13/h2-6H,13H2,1H3,(H,14,15)

InChI Key

IIHCEIBZMULAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=CC3=C2C=CC=C3N

Origin of Product

United States

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